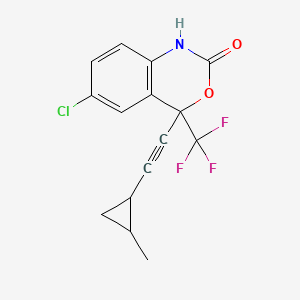

rac Methyl Efavirenz

Descripción

Propiedades

Número CAS |

353270-76-5 |

|---|---|

Fórmula molecular |

C15H11ClF3NO2 |

Peso molecular |

329.70 g/mol |

Nombre IUPAC |

(4S)-6-chloro-4-[2-(2-methylcyclopropyl)ethynyl]-4-(trifluoromethyl)-1H-3,1-benzoxazin-2-one |

InChI |

InChI=1S/C15H11ClF3NO2/c1-8-6-9(8)4-5-14(15(17,18)19)11-7-10(16)2-3-12(11)20-13(21)22-14/h2-3,7-9H,6H2,1H3,(H,20,21)/t8?,9?,14-/m0/s1 |

Clave InChI |

VTRDGEWILKMMRP-CTCYHXBNSA-N |

SMILES |

CC1CC1C#CC2(C3=C(C=CC(=C3)Cl)NC(=O)O2)C(F)(F)F |

SMILES isomérico |

CC1CC1C#C[C@]2(C3=C(C=CC(=C3)Cl)NC(=O)O2)C(F)(F)F |

SMILES canónico |

CC1CC1C#CC2(C3=C(C=CC(=C3)Cl)NC(=O)O2)C(F)(F)F |

Apariencia |

White Solid |

melting_point |

162-165°C |

Pureza |

> 95% |

Cantidad |

Milligrams-Grams |

Sinónimos |

6-Chloro-1,4-dihydro-4-[2-(2-methylcyclopropyl)ethynyl]-4-(trifluoromethyl)-2H-3,1-benzoxazin-2-one; 6-Chloro-1,4-dihydro-4-[(2-methylcyclopropyl)ethynyl]-4-(trifluoromethyl)-2H-3,1-benzoxazin-2-one |

Origen del producto |

United States |

Fundamental Chemical Characterization and Significance

Nomenclature and Systematic Identification

The precise naming and identification of a chemical compound are foundational to scientific communication and research. For rac Methyl Efavirenz, this involves both systematic naming according to established conventions and the recognition of common synonyms used in research and commercial settings.

The systematic IUPAC (International Union of Pure and Applied Chemistry) name for this compound is 6-Chloro-4-{[2-methylcyclopropyl]ethynyl}-4-(trifluoromethyl)-2H-3,1-benzoxazin-2-one . allmpus.com This name precisely describes the molecular structure, indicating the presence of a chloro group at the 6th position, a trifluoromethyl group and a methylcyclopropylethynyl group at the 4th position of the 2H-3,1-benzoxazin-2-one core.

Commercially and in scientific literature, this compound is known by several synonyms. These include:

Efavirenz IP Impurity G synthinkchemicals.com

Methyl Efavirenz (Racemate) allmpus.com

6-Chloro-4-[2-(2-methylcyclopropyl)eth-1-yn-1-yl]-4-(trifluoromethyl)-1,4-dihydro-2H-3,1-benzoxazin-2-one (mixture of 4 stereoisomers) synthinkchemicals.com

The CAS Number for this compound is 353270-76-5 . allmpus.comsynthinkchemicals.comscbt.com

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

|---|---|

| Systematic Name | 6-Chloro-4-{[2-methylcyclopropyl]ethynyl}-4-(trifluoromethyl)-2H-3,1-benzoxazin-2-one allmpus.com |

| CAS Number | 353270-76-5 allmpus.comsynthinkchemicals.comscbt.com |

| Molecular Formula | C15H11ClF3NO2 allmpus.com |

| Molecular Weight | 329.70 g/mol allmpus.com |

This compound belongs to the structural class of benzoxazines . nih.gov The core molecular framework is a 2H-3,1-benzoxazin-2-one system. This heterocyclic structure consists of a benzene ring fused to an oxazine ring containing a ketone group. The complexity of the molecule arises from the substituents attached to this core, particularly at the C4 position, which is a chiral center. These substituents are a trifluoromethyl group and a methylcyclopropylethynyl group.

Systematic Naming Conventions and Common Synonyms

Stereochemical Complexity and Isomerism

The presence of multiple chiral centers in this compound gives rise to significant stereochemical complexity. Understanding the different isomeric forms is critical for its characterization and for assessing its potential impact as an impurity.

The term "rac" in this compound indicates that it is a racemic mixture, meaning it contains equal amounts of enantiomers. The molecule has two main sources of chirality: the quaternary carbon at the 4-position of the benzoxazinone ring and the substituted cyclopropyl ring. This results in the potential for multiple stereoisomers. Specifically, it is described as a mixture of 4 stereoisomers. synthinkchemicals.com These arise from the combination of the (R) and (S) configurations at the C4 position and the (1R, 2R), (1S, 2S), (1R, 2S), and (1S, 2R) configurations of the methylcyclopropyl group. Therefore, this compound is a mixture of diastereomers. lgcstandards.compharmaffiliates.com

The introduction of a methyl group on the cyclopropyl ring, in place of a hydrogen in Efavirenz, adds another layer of chirality to the molecule. The cyclopropyl ring itself in Efavirenz is achiral. However, the 2-methylcyclopropyl group in this compound contains two chiral centers. This methylcyclopropyl moiety significantly increases the number of possible stereoisomers compared to Efavirenz, which only has one chiral center at the C4 position. The chirality of this moiety, combined with the chirality of the C4 carbon, leads to the existence of the aforementioned diastereomeric forms. synthinkchemicals.com

Enantiomeric and Diastereomeric Forms of this compound

Role and Classification within Efavirenz Derivatives and Impurities

This compound is primarily classified as a potential synthetic impurity and degradation product of Efavirenz. scbt.com In the context of pharmaceutical manufacturing, it is often referred to as "Efavirenz IP Impurity G". allmpus.comsynthinkchemicals.com Its presence in Efavirenz active pharmaceutical ingredient (API) is monitored during quality control (QC) and quality assurance (QA) processes. synthinkchemicals.com The monitoring and control of such impurities are essential to ensure the safety and efficacy of the final drug product. It is also used in the Abbreviated New Drug Application (ANDA) filing process with regulatory agencies like the FDA. synthinkchemicals.com

Table 2: Classification of this compound

| Classification | Description |

|---|---|

| Compound Type | Efavirenz related compound, Impurity scbt.comlgcstandards.comsynthinkchemicals.com |

| Specific Impurity Name | Efavirenz IP Impurity G allmpus.comsynthinkchemicals.com |

| Use | Quality Control, Quality Assurance, ANDA filing synthinkchemicals.com |

Characterization as a Potential Synthetic Impurity

This compound is recognized as a potential impurity that can arise during the synthesis of Efavirenz, a non-nucleoside reverse transcriptase inhibitor. scbt.combiosave.comusbio.net The manufacturing processes of active pharmaceutical ingredients (APIs) like Efavirenz are complex and can sometimes lead to the formation of related substances or impurities. amazonaws.comamazonaws.com For instance, the synthesis of Efavirenz involves key intermediates such as (2S)-(2-Amino-5-chlorophenyl)-4-cyclopropyl-1,1,1-trifluoro-3-butyn-2-ol (AMCOL). nih.gov Deviations in reaction conditions or the presence of residual starting materials can result in side reactions, yielding compounds like this compound. acs.orgseu.edu The structure of this impurity is closely related to the parent drug, with the key difference being the presence of a methyl group.

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C15H11ClF3NO2 | scbt.com |

| Molecular Weight | 329.70 g/mol | scbt.com |

| CAS Number | 353270-76-5 | scbt.com |

| Appearance | White Solid | biosave.comalfachemic.com |

| Melting Point | 162-165°C | biosave.comalfachemic.com |

| Storage Temperature | -20°C | alfachemic.com |

Identification as a Degradation Product in Efavirenz Formulations

In addition to being a synthetic impurity, this compound has also been identified as a degradation product in Efavirenz formulations. scbt.combiosave.comusbio.net Stability studies, which are a critical component of pharmaceutical quality control, have shown that Efavirenz can degrade under certain conditions, leading to the formation of various byproducts. gigvvy.comnih.gov Forced degradation studies, which involve exposing the drug substance to stress conditions like heat, light, humidity, and different pH levels, are conducted to understand the degradation pathways. gigvvy.comresearchgate.net Such studies have revealed the formation of several degradation products, including this compound. The presence of this degradant underscores the importance of appropriate storage and handling of Efavirenz formulations to maintain their quality and efficacy.

Significance as a Reference Standard in Pharmaceutical Quality Control and Assurance

The identification of this compound as both a synthetic impurity and a degradation product highlights its importance as a reference standard in pharmaceutical quality control and assurance. alfachemic.comsynthinkchemicals.com Reference standards are highly purified compounds used to definitively identify and quantify impurities in drug substances and products. sigmaaldrich.com By using this compound as a reference marker, pharmaceutical manufacturers can develop and validate analytical methods, such as High-Performance Liquid Chromatography (HPLC), to detect and quantify its presence in batches of Efavirenz. amazonaws.comresearchgate.net This is crucial for ensuring that the levels of this and other impurities are within the acceptable limits set by regulatory authorities like the FDA. fda.govnih.gov The use of such reference standards is integral to the Abbreviated New Drug Application (ANDA) filing process and for conducting toxicity studies of the drug formulation. synthinkchemicals.com Ultimately, the availability and use of well-characterized reference standards for impurities like this compound are essential for guaranteeing the purity, stability, and safety of the final pharmaceutical product. axios-research.com

Synthetic Pathways and Derivatization Strategies

Retrosynthetic Analysis of the rac-Methyl Efavirenz Scaffold

A retrosynthetic analysis of the rac-Methyl Efavirenz scaffold begins with the key disconnection of the carbamate ring, a common strategy for dihydrobenzoxazinone structures. This reveals a primary amino alcohol intermediate. The subsequent critical disconnection breaks the bond between the aromatic ring and the quaternary carbon center. This leads to two primary precursors: a protected 4-chloroaniline derivative and a trifluoromethyl ketone. The final key disconnection targets the carbon-carbon bond of the alkynyl group, yielding a suitable acetylide, in this case, methylcyclopropyl acetylide, and a trifluoroethanone derivative. This analysis highlights that the core structure can be assembled from relatively simple building blocks, with the main challenge lying in the construction of the trifluoromethyl-bearing quaternary stereocenter.

Synthetic Approaches to rac-Methyl Efavirenz and Related Analogs

The synthesis of rac-Methyl Efavirenz is intrinsically linked to the synthesis of Efavirenz itself, primarily occurring as a result of impurities in starting materials or through deliberate analog synthesis programs.

Total Synthesis Methodologies

The total synthesis of compounds based on the Efavirenz scaffold has been approached through various methodologies. A concise, three-step flow synthesis has been developed for racemic Efavirenz, which could theoretically be adapted for rac-Methyl Efavirenz by substituting the key starting alkyne. google.com This streamlined process involves the efficient copper-catalyzed formation of an aryl isocyanate, which then undergoes an intramolecular cyclization to form the carbamate core in a single step. google.com

The foundational synthesis of Efavirenz, which can be adapted for its methylated analog, starts from 4-chloroaniline. acs.org A key step in many syntheses is the enantioselective addition of a lithium acetylide to a trifluoromethyl ketone intermediate. acs.orgnih.gov For rac-Methyl Efavirenz, this would involve the use of racemic methylcyclopropyl acetylide. The resulting racemic amino alcohol is then cyclized using a carbonylating agent like diphosgene or 1,1'-carbonyldiimidazole to form the final benzoxazinone ring. mdpi.comepo.org

Derivatization from Efavirenz Precursors or Intermediates

The generation of Efavirenz analogs, including methylated versions, can be achieved by modifying Efavirenz precursors or intermediates. The most direct method for synthesizing rac-Methyl Efavirenz involves using a starting material that already contains the methyl-substituted cyclopropyl group.

Furthermore, the Efavirenz molecule itself can be derivatized. For instance, a series of Efavirenz Mannich bases has been synthesized by reacting Efavirenz with formaldehyde and various aryl-substituted piperazines under microwave irradiation. tandfonline.comnih.gov This demonstrates that the N-H bond of the carbamate is a viable point for derivatization.

Other synthetic efforts have focused on replacing the cyclopropylacetylene side chain entirely. seu.edusynzeal.com For example, analogs with larger cyclic hydrocarbons, such as a cyclobutyl group, have been proposed and synthesized to explore how ring strain affects biological activity. seu.edu The synthesis of these analogs often involves the reaction of the core ketoaniline intermediate with different acetylenic Grignard reagents.

A patent has also described the synthesis of an efavirenz quinoline impurity, which forms from a key amino alcohol intermediate of Efavirenz under the influence of a catalyst and organic acid, showcasing another pathway for derivatization from a precursor. google.com

Investigation of Formation Mechanisms During Efavirenz Synthesis Processes

rac-Methyl Efavirenz is recognized as a synthesis-related impurity in the production of Efavirenz. bocsci.comwho.int Its formation is most likely attributed to the presence of methylcyclopropyl acetylene as an impurity within the cyclopropyl acetylene starting material. Since cyclopropyl acetylene is a key, and often expensive, reagent in Efavirenz synthesis, the purity of this starting material is critical. seu.edu If methylcyclopropyl acetylene is present, it will react alongside cyclopropyl acetylene in the addition step to the ketoaniline intermediate, leading to the formation of rac-Methyl Efavirenz as a co-product. The final product would then be a mixture of Efavirenz and rac-Methyl Efavirenz. The United States Pharmacopeia (USP) lists Methyl Efavirenz, specifying the stereochemistry as (S)-6-Chloro-4-{[(2RS,2RS)-2-methylcyclopropyl]ethynyl}-4-(trifluoromethyl)-2H-3,1-benzoxazin-2-one, confirming its status as a monitored impurity. acs.org

Chemoenzymatic and Stereoselective Synthetic Considerations

Given the chirality of Efavirenz, significant research has been dedicated to developing stereoselective synthetic methods, which are also applicable to its methylated analogs.

Enantioselective Approaches to Efavirenz and its Methylated Analogs

The crucial step in achieving an enantioselective synthesis is the asymmetric addition of the acetylide to the ketone, which establishes the quaternary stereocenter. nih.gov Several strategies have been developed to control this stereochemistry.

One early and effective method developed by Merck utilized a stoichiometric amount of a chiral auxiliary, (1R,2S)-N-pyrrolidinylnorephedrine, to mediate the addition of lithium cyclopropylacetylide to the ketoaniline intermediate, achieving high enantioselectivity. acs.orgnih.gov This approach could be applied to the synthesis of specific stereoisomers of Methyl Efavirenz by using an enantiopure methylcyclopropyl acetylide.

More recently, organocatalytic methods have been explored to create a more "green" and metal-free synthesis. Catalysts derived from cinchona alkaloids have been used for the enantioselective trifluoromethylation of an alkynyl ketone, an alternative route to constructing the chiral center. nih.govtandfonline.com While initial attempts showed moderate enantiomeric excess, optimization of the catalyst structure led to significant improvements. nih.gov

Chemoenzymatic methods also offer a powerful tool for stereoselective synthesis. Ketoreductases (KREDs) have been employed for the stereoselective reduction of ketone intermediates in the synthesis of antiviral drugs. mdpi.com For example, the chiral amino alcohol ligand used in the Merck process can be synthesized using a KRED-catalyzed reduction. mdpi.com Lipases have also been used for the kinetic resolution of racemic intermediates in the synthesis of related antiviral compounds. These biocatalytic approaches could be integrated into the synthesis of specific enantiomers of Methyl Efavirenz, either by resolving a racemic mixture of the methyl-substituted amino alcohol intermediate or by stereoselectively synthesizing it from a prochiral precursor.

Mechanistic Investigations of Key Synthetic Transformations

The synthesis of racemic Efavirenz (rac-Efavirenz) involves several critical transformations, the mechanisms of which have been subject to investigation to optimize reaction efficiency and yield. Two pivotal steps in many synthetic routes are the formation of the tertiary propargylic alcohol intermediate and the subsequent cyclization to form the core benzoxazinone structure. Mechanistic studies have provided insight into the underlying processes of these transformations.

A significant advancement in the synthesis of rac-Efavirenz is a concise, three-step flow process that relies on a key copper-catalyzed reaction. nih.govvapourtec.com This method efficiently constructs the carbamate core of the molecule in a single, continuous operation. nih.gov The process begins with the formation of a tertiary alcohol intermediate, which is then subjected to conditions that promote the formation of an aryl isocyanate and its subsequent intramolecular cyclization. nih.govvapourtec.com

The key mechanistic sequence in this streamlined synthesis involves the copper-catalyzed conversion of an aryl halide precursor in the presence of a cyanate source to form an isocyanate intermediate. thieme-connect.com This highly reactive species then undergoes an in-situ intramolecular cyclization, driven by the proximate tertiary alcohol, to yield the final dihydrobenzoxazinone ring of rac-Efavirenz. nih.govthieme-connect.com A proposed mechanism for this copper-catalyzed final step suggests that a Cu(II) precatalyst is converted in situ into the active Cu(I) catalyst, which facilitates the crucial C-N bond formation. thieme-connect.com

Investigations into a flow chemistry approach for rac-Efavirenz have highlighted the benefits of using anhydrous silica as an acidic scavenger in lithium-mediated steps, which facilitates a continuous process. thieme-connect.com This streamlined synthesis, which culminates in the copper-catalyzed cyclization, represents the shortest route to rac-Efavirenz reported to date. nih.gov

Detailed findings from the copper-catalyzed cyclization step in the flow synthesis of rac-Efavirenz are presented below.

| Entry | Precursor | Catalyst System | Reagents | Solvent/Temp | Product | Yield | Ref |

| 1 | 2-(2-amino-5-chlorophenyl)-4-cyclopropyl-1,1,1-trifluorobut-3-yn-2-ol | Cu(OTf)₂·PhH (0.05 equiv), Cu powder (0.5 equiv) | NaOCN (20 equiv) | MeCN–PhMe (1:3), 130 °C | rac-Efavirenz | 62% | thieme-connect.com |

This table summarizes the key findings for the copper-catalyzed formation of the aryl isocyanate and subsequent intramolecular cyclization to yield rac-Efavirenz in a flow synthesis process.

Further mechanistic considerations from related syntheses, such as the Ullman-type cyclization, also point to the utility of copper catalysis in forming the dihydrobenzoxazinone core structure. rsc.org In these processes, a copper catalyst facilitates the intramolecular coupling between an alcohol or carbamate and an aryl halide to construct the heterocyclic ring.

Advanced Stereochemical Analysis and Chiral Separation

Development of Chiral Analytical Methods for Diastereomer and Enantiomer Resolution

The separation of the stereoisomers of "rac-Methyl Efavirenz" necessitates the development of specialized chiral analytical methods. High-Performance Liquid Chromatography (HPLC), Capillary Electrophoresis (CE), and Gas Chromatography (GC) are powerful techniques that have been adapted for this purpose. jfda-online.com

Chiral High-Performance Liquid Chromatography (HPLC) Methodologies

Chiral HPLC stands as a cornerstone for the enantiomeric separation of "Efavirenz" and its analogs. A variety of chiral stationary phases (CSPs) have been successfully utilized to resolve the enantiomers.

One established method employs a cellulose-based chiral stationary phase, specifically amylose tris(5-chloro-2-methyl phenyl carbamate), under reversed-phase conditions. asianpubs.orgepa.gov This method uses a mobile phase consisting of 0.1% formic acid in a water and acetonitrile mixture (55:45, v/v) at a flow rate of 1.0 mL/min. asianpubs.orgepa.gov Detection is typically carried out at 252 nm with the column maintained at 25 °C. asianpubs.orgepa.gov This approach has demonstrated good linearity, precision, and accuracy, making it suitable for quantifying the (R)-enantiomer in the bulk drug substance. asianpubs.orgepa.govresearchgate.net

Another successful approach involves a normal-phase HPLC method using a cellulose-derived chiral column. researchgate.net The mobile phase composition, particularly the use of organic modifiers like 2-propanol, ethanol, and trifluoroacetic acid, is optimized to achieve the best separation. researchgate.net For instance, a mobile phase of n-hexane and isopropyl alcohol (80:20 v/v) with 0.1% formic acid as an additive has been used with a Chiralcel OD column, which contains tris-(3,5-dimethylphenylcarbamate) as the stationary phase. researchgate.net Trifluoroacetic acid can play a crucial role by deactivating silanol groups on the CSP, which might otherwise lead to peak tailing and poor separation due to strong interactions with the analyte. jfda-online.com

Post-column photochemical derivatization followed by fluorescence detection is another advanced HPLC technique that has been applied for the determination of "Efavirenz". nih.gov After extraction, the analyte is exposed to UV light, which converts it into a fluorescent product, identified as a substituted quinoline, allowing for highly selective and sensitive detection. nih.gov

Below is an interactive table summarizing various chiral HPLC methods developed for "Efavirenz" enantiomers:

| Stationary Phase | Mobile Phase | Flow Rate (mL/min) | Detection Wavelength (nm) | Column Temperature (°C) | Retention Time (min) |

| Lux Amylose-2 (amylose tris(5-chloro-2-methyl phenyl carbamate)) | 0.1% Formic acid in Water:Acetonitrile (55:45) | 1.0 | 252 | 25 | Not Specified |

| Chiralcel OD-H (cellulose-based) | Optimized with 2-propanol, ethanol, trifluoroacetic acid | Not Specified | Not Specified | Not Specified | (R)-EFZ: 7.5, (S)-EFZ: 9.2 |

| Chiralcel OD (tris-(3,5-dimethylphenylcarbomate)) | n-hexane:isopropyl alcohol (80:20 v/v) with 0.1% formic acid | 1.0 | 254 | Not Specified | Not Specified |

| Dinitrobenzoyl leucine | Not Specified | Not Specified | Fluorescence (post-column derivatization) | Not Specified | Not Specified |

Advanced Capillary Electrophoresis for Chiral Resolution

Capillary electrophoresis (CE) offers a high-efficiency alternative for chiral separations with the advantages of low sample consumption and rapid analysis. creative-proteomics.com Chiral resolution in CE is achieved by adding a chiral selector to the background electrolyte. For compounds like "Efavirenz" and its analogs, cyclodextrins and their derivatives are commonly used as chiral selectors. creative-proteomics.com

The principle of separation lies in the differential formation of transient diastereomeric complexes between the enantiomers and the chiral selector. This difference in complex stability leads to different electrophoretic mobilities, enabling their separation. Factors such as the type and concentration of the chiral selector, pH of the buffer, and applied voltage are critical for optimizing the resolution. The combination of CE with mass spectrometry (CE-MS) further enhances the analytical power by providing high sensitivity and accurate mass identification. creative-proteomics.com

Gas Chromatography with Chiral Stationary Phases

Gas chromatography (GC) is another powerful technique for chiral separations, particularly for volatile and thermally stable compounds. mdpi.com The direct method involves the use of a capillary column coated with a chiral stationary phase (CSP). chromatographyonline.com Derivatized cyclodextrins are frequently used as CSPs in GC, offering the ability to separate a wide range of enantiomers. gcms.cz

The separation mechanism in chiral GC can involve inclusion of the analyte into the cyclodextrin cavity or surface interactions. chromatographyonline.com The choice of the specific cyclodextrin derivative and the operating conditions, such as temperature programming, are crucial for achieving optimal resolution. chromatographyonline.comgcms.cz While direct GC analysis of "rac-Methyl Efavirenz" is less commonly reported than HPLC, it remains a viable option, potentially after derivatization to enhance volatility and thermal stability. chromatographyonline.com

Spectroscopic Techniques for Stereoisomer Differentiation

Spectroscopic methods, particularly Nuclear Magnetic Resonance (NMR) spectroscopy, provide valuable insights into the stereochemistry of chiral molecules. While standard NMR can distinguish diastereomers, differentiating enantiomers requires the use of a chiral environment. rsc.org

This is achieved by using chiral solvating agents (CSAs) or chiral derivatizing agents (CDAs) that interact with the enantiomers to form diastereomeric species, which can then be distinguished by NMR. rsc.orgrsc.org For fluorinated compounds like "Efavirenz" and its analogs, ¹⁹F NMR in anisotropic chiral media, such as lyotropic chiral liquid crystals (CLCs), has emerged as a powerful tool. rsc.orgrsc.org This technique exploits the differences in anisotropic NMR interactions, like residual chemical shift anisotropy (RCSA) and residual dipolar couplings (RDCs), between the enantiomers when they are weakly aligned in the chiral medium. rsc.org This approach has been successfully applied to "Efavirenz" using a poly-γ-benzyl-L-glutamate (PBLG) based CLC. rsc.orgrsc.org

Chromatographic Enantioseparation Principles and Applications

The foundation of chromatographic enantioseparation lies in the differential interaction between the enantiomers of the analyte and a chiral stationary phase (CSP). jfda-online.com These interactions can be attractive (e.g., hydrogen bonding, π-π interactions, dipole-dipole interactions) or repulsive, leading to different retention times for the two enantiomers. researchgate.net

Design and Optimization of Chiral Stationary Phases

The rational design and optimization of CSPs are paramount for achieving successful chiral separations. Polysaccharide-based CSPs, particularly those derived from cellulose and amylose, are widely used due to their broad applicability. dntb.gov.ua The chiral recognition ability of these CSPs arises from the helical structure of the polysaccharide backbone, which creates chiral grooves. jfda-online.com

The derivatization of the hydroxyl groups of the polysaccharide with various functional groups, such as carbamates, benzoates, or cinnamates, is a key strategy to enhance enantioselectivity. jfda-online.com For instance, tris(3,5-dimethylphenylcarbamate) derivatives of both cellulose and amylose are highly effective CSPs. jfda-online.comresearchgate.net The nature and position of the substituents on the phenyl rings of the carbamate moiety significantly influence the chiral recognition capabilities.

The optimization of a chiral separation involves a systematic investigation of several parameters:

Mobile Phase Composition: The type and proportion of organic modifiers and additives in the mobile phase can dramatically affect the retention and resolution of enantiomers. researchgate.net

Temperature: Column temperature influences the thermodynamics of the chiral recognition process and can be adjusted to improve separation.

Flow Rate: The flow rate of the mobile phase affects the efficiency of the separation. asianpubs.orgepa.gov

The selection of a suitable CSP and the fine-tuning of these chromatographic conditions are essential for developing robust and efficient methods for the enantioseparation of "rac-Methyl Efavirenz".

Influence of Mobile Phase Composition on Selectivity and Resolution

The composition of the mobile phase is a critical parameter in the chiral separation of pharmacologically active compounds, directly impacting the enantioselectivity (α) and resolution (Rs) achieved. In High-Performance Liquid Chromatography (HPLC), particularly in normal-phase mode using polysaccharide-based chiral stationary phases (CSPs), the choice of solvents, their ratios, and the presence of additives can dramatically alter the interactions between the enantiomers and the CSP.

Detailed Research Findings:

Research on the analogous compound, Efavirenz, demonstrates that the enantiomers can be effectively resolved using a mobile phase typically consisting of a non-polar solvent and a polar organic modifier. The most common systems utilize n-hexane as the primary solvent with an alcohol, such as isopropanol (IPA) or ethanol, as a modifier.

The concentration of the alcohol modifier is a key factor in optimizing the separation. For instance, in the separation of Efavirenz enantiomers on a Chiralcel OD-H column (cellulose tris(3,5-dimethylphenylcarbamate) coated on silica gel), a mobile phase of n-hexane and isopropanol is frequently employed. scielo.brdrugbank.com A higher resolution is often obtained with a specific percentage of the alcohol modifier. For example, a mobile phase composed of n-hexane and isopropyl alcohol in an 80:20 (v/v) ratio has been shown to achieve a baseline separation with a resolution value greater than 4.0. researchgate.net Altering this composition, for instance to a 90:10 (v/v) ratio of n-hexane to IPA, has also been reported to provide good resolution (Rs > 3.0). drugbank.com A variation of approximately 5% in the isopropanol content generally influences retention times but may not significantly impact the resolution. researchgate.net

The nature of the alcohol modifier also plays a role. While both ethanol and 2-propanol can be effective, they can lead to different retention times and selectivity. scielo.br Generally, longer chain and bulkier alcohol modifiers tend to increase retention with only a minor effect on enantiomeric discrimination. Current time information in Bangalore, IN.

Acidic additives are often incorporated into the mobile phase to improve peak shape and enhance resolution by minimizing undesirable interactions with residual silanol groups on the stationary phase. lawdata.com.tw Small amounts (e.g., 0.1% v/v) of trifluoroacetic acid (TFA) or formic acid are commonly used. scielo.brresearchgate.net The addition of TFA has been noted to be crucial for preventing peak tailing and achieving good separation of Efavirenz enantiomers. lawdata.com.tw

In reversed-phase chiral HPLC, a different approach is taken, with mobile phases consisting of aqueous buffers and organic solvents like acetonitrile or methanol. For instance, a mobile phase of 0.1% formic acid in water and acetonitrile (55:45, v/v) has been used for the separation of Efavirenz enantiomers on a Lux Amylose-2 column. researchgate.netrsc.orgsapub.org

The table below summarizes the effect of different mobile phase compositions on the resolution of Efavirenz enantiomers, which serves as a proxy for the potential behavior of rac-Methyl Efavirenz.

Table 1: Influence of Mobile Phase Composition on the Chiral Separation of Efavirenz Enantiomers

| Chiral Stationary Phase | Mobile Phase Composition (v/v) | Additive | Resolution (Rs) | Reference |

|---|---|---|---|---|

| Chiralcel OD | n-Hexane : Isopropyl Alcohol (80:20) | 0.1% Formic Acid | > 4.0 | researchgate.net |

| Chiralcel OD-H | n-Hexane : Isopropyl Alcohol (90:10) | - | > 3.0 | drugbank.com |

| Chiralcel OD-H | n-Hexane : Ethanol | Trifluoroacetic Acid | Optimized Separation | scielo.br |

| Chiralcel OD-H | n-Hexane : 2-Propanol | Trifluoroacetic Acid | Optimized Separation | scielo.br |

| Lux Amylose-2 | Water : Acetonitrile (55:45) | 0.1% Formic Acid | - | researchgate.netrsc.orgsapub.org |

Impurity Profiling, Detection, and Control in Chemical Synthesis and Manufacturing

Analytical Method Development for Impurity Quantification

The quantification of impurities such as rac Methyl Efavirenz necessitates the development of sensitive and specific analytical methods. High-Performance Liquid Chromatography (HPLC) is a widely used technique for this purpose. bocsci.comresearchgate.net Method development often involves selecting an appropriate stationary phase, such as a C18 or phenyl column, and optimizing the mobile phase composition to achieve adequate separation of the impurity from the active pharmaceutical ingredient (API) and other related substances. researchgate.netinternationalscholarsjournals.com

A typical HPLC method for analyzing Efavirenz and its impurities might use a mobile phase consisting of a mixture of an aqueous buffer (like phosphate or acetate buffer) and an organic solvent (such as acetonitrile or methanol). researchgate.netinternationalscholarsjournals.comresearchgate.net The detection wavelength is usually set in the UV region, for instance at 247 nm or 252 nm, to achieve optimal response for the compounds of interest. internationalscholarsjournals.comjpionline.org

Once an analytical method is developed, it must be validated to ensure its suitability for its intended purpose. synzeal.com Validation is performed in accordance with guidelines from regulatory bodies like the International Council for Harmonisation (ICH). researchgate.netiosrjournals.org Key validation parameters include specificity, linearity, accuracy, precision, limit of detection (LOD), limit of quantification (LOQ), robustness, and solution stability. researchgate.netinternationalscholarsjournals.com

Specificity demonstrates that the method can accurately measure the analyte of interest without interference from other components like impurities or excipients. researchgate.net Linearity is established by analyzing a series of solutions with known concentrations of the impurity and demonstrating a proportional relationship between concentration and the analytical response, often confirmed by a correlation coefficient (r²) value close to 0.999. researchgate.netjpionline.org

The Limit of Detection (LOD) and Limit of Quantification (LOQ) are crucial parameters for impurity analysis, defining the lowest concentration of an analyte that can be reliably detected and quantified, respectively. ddtjournal.net There are several methods to determine LOD and LOQ, including the signal-to-noise ratio approach and the method based on the standard deviation of the response and the slope of the calibration curve. ddtjournal.net

For instance, the LOD and LOQ can be calculated using the formulas LOD = 3.3 * (σ/S) and LOQ = 10 * (σ/S), where σ is the standard deviation of the response (e.g., the y-intercept of the regression line) and S is the slope of the calibration curve. ddtjournal.net In the analysis of Efavirenz and its related impurities, LOD and LOQ values are often in the parts per million (ppm) or nanograms per milliliter (ng/mL) range, demonstrating the high sensitivity of the analytical methods. researchgate.net For example, one validated HPLC method reported an LOD of 0.07 ppm and an LOQ of 0.2 ppm for Efavirenz impurities. researchgate.net Another study found the LOD and LOQ for Efavirenz to be 0.01 mg/mL and 0.03 mg/mL, respectively. jpionline.org

Accuracy, precision, and robustness are fundamental to a validated analytical method. synzeal.comiosrjournals.org

Accuracy refers to the closeness of the measured value to the true value. It is typically assessed through recovery studies, where a known amount of the impurity is added to a sample matrix and the percentage of the impurity recovered is calculated. jpionline.org Acceptable recovery is generally within a range of 98-102%. iosrjournals.org

Precision measures the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD) for a series of measurements. iosrjournals.org Precision is evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision). iosrjournals.org

Robustness is the ability of the method to remain unaffected by small, deliberate variations in method parameters, such as flow rate, mobile phase composition, or column temperature. jpionline.org This provides an indication of its reliability during normal usage. jpionline.org

The following table summarizes typical validation parameters for an HPLC method used for the analysis of Efavirenz impurities:

| Validation Parameter | Typical Acceptance Criteria | Example Finding |

| Linearity (r²) | ≥ 0.999 | 0.9998 jpionline.org |

| Accuracy (% Recovery) | 98.0% - 102.0% | 98.24% - 101.17% researchgate.net |

| Precision (%RSD) | ≤ 2.0% | < 2% iosrjournals.org |

| LOD | Reportable | 0.07 ppm researchgate.net |

| LOQ | Reportable | 0.2 ppm researchgate.net |

Determination of Limit of Detection (LOD) and Limit of Quantification (LOQ)

Traceability and Application of Reference Standards in Chemical Production

Reference standards are highly characterized materials used to ensure the accuracy and traceability of analytical measurements in chemical production. axios-research.comveeprho.com For impurities like this compound, a well-characterized reference standard is crucial for identification and quantification. alfachemic.com These standards are used to calibrate analytical instruments and to validate analytical methods. synzeal.com

The traceability of a reference standard is established by demonstrating an unbroken chain of comparisons to a stated reference, such as a pharmacopeial standard (e.g., USP or EP). axios-research.comsynzeal.com This ensures consistency and reliability of analytical results across different laboratories and manufacturing sites. The use of a this compound reference standard is essential for quality control during the production of Efavirenz to ensure that the level of this impurity is within acceptable limits. alfachemic.comsynthinkchemicals.com

Degradation Product Studies and Chemical Stability Analysis

Understanding the degradation pathways of a drug substance is critical for ensuring its stability and for identifying potential impurities that may form during manufacturing, storage, or administration. researchgate.net Forced degradation studies, where the drug substance is subjected to stress conditions like acid, base, oxidation, heat, and light, are performed to identify potential degradation products. internationalscholarsjournals.comresearchgate.net

Investigation of Environmental Factors Influencing Compound Stability

The stability of a chemical compound is a critical parameter, influencing its shelf-life, storage conditions, and impurity profile. For this compound, a potential impurity and degradation product of Efavirenz, understanding its behavior under various environmental stressors is crucial for ensuring the quality and safety of the parent drug substance. scbt.comusbio.net While specific stability data for this compound is limited, extensive research on its parent compound, Efavirenz, and the broader class of benzoxazinones provides significant insights into its potential stability profile.

Forced degradation studies on Efavirenz have been instrumental in identifying its susceptibility to environmental factors such as pH, light, and heat. europa.euijbpas.combenthamdirect.com These studies reveal the conditions under which degradation is likely to occur and the nature of the resulting impurities. The benzoxazinone ring, a core structural feature of both Efavirenz and this compound, is known to be susceptible to hydrolysis, particularly under basic conditions. scielo.brnih.gov

Effect of Light

Photostability is a key consideration for pharmaceutical compounds. Studies on Efavirenz have shown that it is susceptible to degradation under UV irradiation. europa.eu In a forced degradation study, significant degradation of Efavirenz was observed upon exposure to UV light. europa.eu Another study also indicated that Efavirenz can undergo photodegradation. tsri.or.th This suggests that this compound, sharing the same chromophoric benzoxazinone system, may also exhibit sensitivity to light. The degradation pathway upon exposure to light could lead to the formation of various photoproducts, necessitating protective packaging and storage conditions.

Effect of Temperature

Thermal stability studies are essential to determine appropriate storage and handling temperatures. Thermogravimetric analysis (TGA) of Efavirenz has shown that it is thermally stable up to approximately 185°C, after which decomposition begins. mdpi.comualberta.ca The melting point of different polymorphic forms of Efavirenz is reported to be around 138-141°C. ualberta.ca One source indicates a melting point for this compound in the range of 162-165°C. alfachemic.com Kinetic studies on the thermal decomposition of Efavirenz indicate that significant weight loss begins at 175°C. arxiv.org Forced degradation studies on Efavirenz at elevated temperatures, such as 80°C and 105°C, have also been conducted to assess its stability. europa.euijbpas.com While some studies suggest Efavirenz is stable in the solid state at 105°C, others indicate degradation occurs under thermal stress. europa.eu

Effect of Humidity

Data Tables

The following tables summarize findings from forced degradation studies on Efavirenz, which can be considered indicative of the potential stability of this compound.

Table 1: Summary of Forced Degradation Studies on Efavirenz

| Stress Condition | Observation | Reference |

| Acid Hydrolysis (0.1N HCl) | Degradation observed | ijbpas.com |

| Base Hydrolysis (0.1N NaOH) | Significant degradation | europa.euijbpas.com |

| Oxidative (3% H₂O₂) | Degradation observed | ijbpas.com |

| Thermal (Solid State, 105°C) | No significant degradation | europa.eu |

| Thermal (80°C) | Degradation observed | ijbpas.com |

| Photolytic (UV light) | Significant degradation | europa.eu |

| Photolytic (Sunlight) | Degradation observed | ijbpas.com |

Molecular Structure, Conformational Analysis, and Computational Studies

Advanced Spectroscopic Elucidation of Molecular Structure

The precise molecular architecture of rac-Methyl Efavirenz has been determined through a combination of high-resolution spectroscopic methods.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 1H, 13C, 2D NMR)

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules. For rac-Methyl Efavirenz, 1H NMR, 13C NMR, and various 2D NMR techniques are employed to assign the chemical environment of each proton and carbon atom. researchgate.net

A method for quantifying Efavirenz using the 1H-NMR signal at 7.54 ppm has been developed. researchgate.net The spin system for this quantification was identified using both 1D and 2D NMR pulse sequences. researchgate.net The use of 2D NMR, such as Correlation Spectroscopy (COSY), helps in establishing the connectivity between protons on adjacent carbons by revealing their spin-spin coupling. libretexts.org For racemic mixtures, NMR can be used to distinguish between diastereoisomers, which may exhibit different chemical shifts. researchgate.net

Table 1: Predicted ¹³C NMR Chemical Shifts for Efavirenz

| Atom | Chemical Shift (ppm) |

| C | 148.8 |

| C | 133.5 |

| C | 128.8 |

| C | 125.8 |

| C | 119.5 |

| C | 115.8 |

| C | 93.3 |

| C | 84.4 |

| C | 78.9 |

| C | 65.5 |

| C | 8.8 |

| C | 8.7 |

| Data sourced from predicted values. drugbank.com |

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides the precise molecular weight of a compound, allowing for the determination of its elemental composition. researchgate.net For rac-Methyl Efavirenz, which has a molecular formula of C₁₅H₁₁ClF₃NO₂, the expected accurate mass is 329.043. lgcstandards.com This technique is crucial for confirming the identity of the synthesized compound and for analyzing its fragments to further elucidate its structure. researchgate.net Different ionization techniques can be employed, such as electrospray ionization (ESI), often coupled with liquid chromatography (LC-MS) for complex mixture analysis. researchgate.netnih.gov

Table 2: Mass Spectrometry Data for Efavirenz

| Fragment Ion (m/z) | Relative Abundance (%) |

| 244.02002 | 100 |

| 241.99844 | 94.05 |

| 314.02554 | 43.89 |

| Data from MS-MS analysis with negative ionization mode. nih.gov |

Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis

Fourier-Transform Infrared (FTIR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. academicjournals.orgjournalcjast.com The FTIR spectrum of Efavirenz shows characteristic absorption bands that correspond to its specific structural features. banglajol.inforesearchgate.net

The spectrum exhibits a strong N-H stretching vibration around 3317 cm⁻¹, a C=O stretching band from the carbamate group at approximately 1750 cm⁻¹, and a C-F stretching vibration near 1497 cm⁻¹. banglajol.inforesearchgate.net The presence of the alkyne group is indicated by a C≡C-H stretch around 2250 cm⁻¹. researchgate.net These characteristic peaks are consistent with the known structure of the parent compound, Efavirenz. banglajol.inforesearchgate.net The analysis of these vibrational frequencies provides a molecular fingerprint, confirming the presence of key functional groups within the rac-Methyl Efavirenz molecule. nih.govnih.gov

Table 3: Characteristic FTIR Absorption Bands for Efavirenz

| Functional Group | Wavenumber (cm⁻¹) |

| N-H Stretch | 3317.3 |

| C=O Stretch | 1749.7 |

| C≡C-H Stretch | 2248.0 |

| C-F Stretch | 1496.9 |

| C-Cl Stretch | 1038.3 |

| Data obtained from solid-phase KBr pellet method. banglajol.info |

Conformational Analysis and Energy Landscapes of rac Methyl Efavirenz

The three-dimensional arrangement of atoms in a molecule, or its conformation, plays a significant role in its chemical and biological activity. Conformational analysis involves identifying the stable conformers of a molecule and determining their relative energies. For a molecule like rac-Methyl Efavirenz, which contains a flexible cyclopropyl ring and a chiral center, multiple low-energy conformations are possible.

Computational Chemistry and Molecular Modeling

Computational chemistry and molecular modeling have become indispensable tools for investigating the properties of molecules at the atomic level. unipd.it These methods provide insights that can be difficult to obtain through experimental means alone. rsc.org

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are used to investigate the electronic structure and reactivity of rac-Methyl Efavirenz. mjcce.org.mkchimicatechnoacta.ru These calculations can determine various molecular properties, including the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the molecular electrostatic potential (MEP). electrochemsci.orgnih.gov

The HOMO-LUMO energy gap is a key indicator of the molecule's chemical reactivity and kinetic stability. chimicatechnoacta.ru The MEP map visually represents the charge distribution on the molecular surface, identifying regions that are prone to electrophilic or nucleophilic attack. nih.gov For Efavirenz, computational studies have shown that the presence of electronegative atoms like oxygen, chlorine, and fluorine significantly influences its electronic properties and potential for intermolecular interactions. electrochemsci.org Such calculations are also crucial for understanding how structural modifications, like the addition of a methyl group in rac-Methyl Efavirenz, might alter the molecule's reactivity and binding characteristics. nih.gov

Molecular Dynamics Simulations for Conformational Sampling and Intermolecular Interactions

Molecular dynamics (MD) simulations are instrumental in exploring the conformational space of molecules like this compound. These simulations model the atomic-scale movements of a molecule over time, providing a dynamic picture of its flexibility and preferred shapes (conformations). For the broader class of benzoxazinones, including derivatives of Efavirenz, MD simulations have been employed to understand how the molecule behaves in different environments.

MD simulations allow for the study of the temporal characteristics of both the free compound and its complexes with various targets. mdpi.com By simulating the molecule in a solvent, typically water, researchers can observe how intermolecular interactions with the surrounding environment influence its conformation. For instance, studies on Efavirenz have highlighted the importance of hydrogen bonding and electrostatic interactions in its binding to biological targets. researchgate.netresearchgate.net The introduction of a methyl group in this compound would likely alter these interaction patterns. The methyl group could influence the positioning of the molecule within a binding site through steric effects and changes in the local electronic environment.

The stability of protein-ligand complexes, which is crucial for any potential therapeutic application, can be assessed through MD simulations. mdpi.com Analysis of hydrogen bond formation and root-mean-square deviation (RMSD) of the molecule's atoms over the simulation time provides insights into the stability of its binding pose.

Ligand-Target Docking Studies (e.g., with non-biological model systems or enzymes, strictly devoid of clinical implications)

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.netacs.org In the context of this compound, docking studies can be performed with various enzymes or model systems to understand its binding modes and affinities. For example, a series of benzoxazinone derivatives have been synthesized and evaluated as inhibitors of α-chymotrypsin, a serine protease. nih.gov

Docking studies of Efavirenz and its analogs into the binding sites of enzymes like HIV-1 reverse transcriptase have been extensively conducted to understand structure-activity relationships. researchgate.net These studies reveal key interactions, such as hydrogen bonds between the benzoxazinone NH group and the backbone of amino acid residues like Lys101. researchgate.net For this compound, where the nitrogen atom is methylated, this specific hydrogen bond would be absent, leading to a different binding orientation and potentially altered affinity.

In a study involving the design of Efavirenz derivatives as potential inhibitors for Zika virus enzymes, molecular docking was used to screen compounds against the RNA-dependent RNA polymerase (RdRP) and methyltransferase (MTase). The docking scores provide an estimation of the binding affinity, helping to prioritize compounds for further investigation. The docking of this compound into such enzymatic pockets would reveal how the methyl group influences the binding energy and the specific interactions formed with the protein residues.

Table 1: Representative Docking Scores of Efavirenz Derivatives against Viral Enzymes

| Compound | Target Enzyme | Docking Score (kcal/mol) | Interacting Residues (Example) |

| Efavirenz Analog 1 | Zika Virus RdRP | -8.5 | Ser796, Asp663 |

| Efavirenz Analog 2 | Zika Virus MTase | -7.9 | His110, Asp131 |

| Efavirenz | HIV-1 RT | -9.2 | Lys101, Tyr181, Tyr188 |

Note: The data in this table is illustrative and based on findings for Efavirenz and its derivatives from various computational studies. Specific values for this compound are not available.

Chemoinformatic Design and Profiling of Related Benzoxazinone Derivatives

Chemoinformatics applies computational methods to solve chemical problems, including the design and profiling of new molecules with desired properties. For this compound, chemoinformatic tools can be used to predict its physicochemical properties, such as solubility, lipophilicity, and drug-likeness.

One study focused on the chemoinformatic design and profiling of derivatives of Efavirenz as potential inhibitors of the Zika virus. In this research, derivatives were designed using an evolutionary algorithm, and then filtered based on predicted mutagenicity, tumorigenicity, and irritancy. This approach allows for the rapid in silico screening of a large number of potential compounds, identifying promising candidates for synthesis and further testing. Out of hundreds of virtually designed Efavirenz derivatives, a smaller subset was selected based on favorable predicted profiles.

The profiling of these derivatives also involves the prediction of their absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties. Web-based tools can be used to assess factors like compliance with Lipinski's rule of five, which helps to evaluate the druglikeness of a molecule. Such chemoinformatic profiling of this compound would provide valuable information on its potential as a lead compound in drug discovery, independent of any specific therapeutic application.

Theoretical Prediction of Molecular Properties (e.g., reactivity, electrostatic potential)

Theoretical quantum chemical methods, such as Density Functional Theory (DFT), are used to predict a range of molecular properties for compounds like this compound. These calculations provide insights into the electronic structure, reactivity, and electrostatic potential of the molecule.

Studies on Efavirenz have used DFT to investigate its tautomeric forms (amide and imidic tautomers) and their relative stabilities. researchgate.net The results of these calculations can reveal the most likely form of the molecule under different conditions. The electrostatic potential surface of a molecule can be calculated to identify regions that are electron-rich (negative potential) or electron-poor (positive potential). researchgate.net This information is crucial for understanding how the molecule will interact with other molecules, including potential binding partners. For this compound, the addition of a methyl group would alter the electron distribution and, consequently, the electrostatic potential map compared to the parent Efavirenz molecule.

Frontier molecular orbital analysis, which examines the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), can provide information about the chemical reactivity of a molecule. The energy gap between the HOMO and LUMO is an indicator of the molecule's stability. researchgate.net Theoretical calculations can also predict vibrational spectra (e.g., infrared and Raman), which can be compared with experimental data to confirm the structure of the synthesized compound.

Table 2: Predicted Molecular Properties of Efavirenz Tautomers

| Property | Amide Tautomer | Imidic Tautomer |

| Relative Energy (kcal/mol) | 0.00 | +15.2 |

| Dipole Moment (Debye) | 3.5 | 5.8 |

| HOMO-LUMO Gap (eV) | 5.6 | 4.9 |

Note: This table is based on theoretical calculations for Efavirenz and illustrates the type of data that can be generated. Specific values for this compound would require dedicated computational studies.

Future Research Directions and Unexplored Avenues in Chemical Science

Development of Novel and Efficient Stereoselective Synthetic Methodologies

The synthesis of efavirenz has historically been a benchmark for asymmetric synthesis. researchgate.net Future research on rac-Methyl Efavirenz would logically extend from this foundation, aiming to develop novel and more efficient stereoselective synthetic routes. A key challenge in the synthesis of efavirenz and its analogs is the creation of the trifluoromethyl-bearing quaternary stereocenter. rsc.org

Future explorations could focus on the following:

Catalytic Asymmetric Synthesis : Significant efforts have been dedicated to developing catalytic alternatives to the stoichiometric use of chiral promoters in efavirenz synthesis. researchgate.net Future work could adapt these catalytic asymmetric strategies, such as those employing chiral zinc complexes or organocatalysts, for the synthesis of Methyl Efavirenz enantiomers. rsc.orgnih.gov This would involve the enantioselective addition of carbon nucleophiles to ketone precursors. rsc.org

Flow Chemistry : A semi-continuous flow process has been demonstrated for the synthesis of rac-Efavirenz, representing the shortest synthetic route to date. mdpi.comnih.gov Applying and optimizing flow chemistry for the stereoselective synthesis of Methyl Efavirenz could offer enhanced control over reaction parameters, improve safety, and facilitate scalability. wjarr.com

Biocatalysis : The use of enzymes in synthesis offers high selectivity under mild conditions. mdpi.com Investigating enzymatic transformations, such as highly diastereoselective reductions, could provide an environmentally benign pathway to chiral intermediates for Methyl Efavirenz synthesis. mdpi.com

| Synthetic Approach | Potential Advantages for Methyl Efavirenz | Key Challenges |

| Catalytic Asymmetric Synthesis | Reduced waste, higher efficiency, potential for novel chiral ligands. | Catalyst design and optimization for the specific substrate. |

| Flow Chemistry | Precise reaction control, improved safety, scalability, automation. | Initial setup costs and process optimization. |

| Biocatalysis | High stereoselectivity, mild reaction conditions, green chemistry. | Enzyme stability, cost, and substrate specificity. |

Innovation in Advanced Analytical Techniques for Comprehensive Isomer Separation and Quantification

The separation and quantification of enantiomers are critical for understanding their distinct properties. For rac-Methyl Efavirenz, future research will necessitate the development and application of advanced analytical techniques.

Chiral High-Performance Liquid Chromatography (HPLC) : Chiral HPLC is a primary technique for resolving enantiomers. acs.org Future work would involve screening a variety of chiral stationary phases (CSPs), such as those based on proteins, to achieve baseline separation of the Methyl Efavirenz enantiomers. uma.es Optimization of mobile phase composition, flow rate, and temperature would be crucial for developing a robust analytical method. uma.es

Supercritical Fluid Chromatography (SFC) : SFC is gaining popularity for chiral separations in the pharmaceutical industry due to its high efficiency and speed. researchgate.net This technique, often using supercritical CO2 as the mobile phase, could provide a greener and faster alternative to HPLC for both analytical and preparative scale separation of Methyl Efavirenz isomers. researchgate.net

Mass Spectrometry (MS) Coupled Techniques : Coupling chromatography with mass spectrometry (LC-MS/MS or SFC-MS) offers high sensitivity and selectivity, which is essential for accurate quantification and impurity profiling. nih.gov For complex analyses where isomers might be masked by other compounds, ion mobility spectrometry-mass spectrometry (IMS-MS) could provide an additional dimension of separation based on molecular size and shape. azocleantech.com

In-depth Theoretical Exploration of Chemical Reactivity and Selectivity in Organic Synthesis

Computational chemistry provides powerful tools to understand and predict chemical behavior. For rac-Methyl Efavirenz, theoretical studies can offer deep insights into its synthesis and properties.

Reaction Mechanism Studies : Density Functional Theory (DFT) and other computational methods can be used to model the transition states and reaction pathways in the synthesis of the Methyl Efavirenz core structure. This can help in understanding the factors that control stereoselectivity in catalytic reactions. scribd.com

Predicting Enantioselectivity : By modeling the interaction between the substrate, catalyst, and reagents, computational methods can aid in the rational design of new catalysts with improved enantioselectivity for the synthesis of specific Methyl Efavirenz enantiomers.

Tautomerization and Stability : Theoretical calculations can investigate the potential for tautomerization in the benzoxazinone ring of Methyl Efavirenz. Studies on efavirenz have shown that the amide tautomer is more stable than the imidic form. scribd.com Similar investigations for Methyl Efavirenz would clarify its structural and electronic properties.

Application of Green Chemistry Principles in the Synthesis of rac Methyl Efavirenz and Related Compounds

The pharmaceutical industry is increasingly adopting green chemistry principles to minimize environmental impact. Future synthetic strategies for rac-Methyl Efavirenz should prioritize sustainability.

Atom Economy : Designing synthetic routes that maximize the incorporation of all starting materials into the final product is a core principle of green chemistry. This involves minimizing the use of protecting groups and favoring catalytic reactions over stoichiometric ones. wjarr.com

Use of Greener Solvents : Research into replacing hazardous organic solvents with more benign alternatives, or even developing solvent-free reaction conditions, would be a significant advancement. mdpi.com Mechanochemical grinding is one such solvent-free technique that has been explored for other syntheses. mdpi.com

Renewable Feedstocks and Reagents : Future research could explore the use of reagents derived from renewable sources. For instance, the use of carbonyldiimidazole, which can be regenerated and reused, presents a more sustainable alternative to toxic reagents like phosgene for installing the carbamate core. google.com

Exploration of Molecular Interactions in Chemical Biology (limited to fundamental molecular recognition and binding mechanisms, not biological function or therapeutic applications)

Understanding how a molecule interacts with its environment at a molecular level is fundamental to chemical biology. For rac-Methyl Efavirenz, this involves studying its non-covalent interactions.

Host-Guest Chemistry : Investigating the inclusion of Methyl Efavirenz enantiomers within chiral host molecules, such as cyclodextrins or synthetic macrocycles, can provide insights into the principles of molecular recognition. These studies could be monitored by techniques like NMR spectroscopy to elucidate the binding geometry and stoichiometry.

Interaction with Chiral Selectors : The basis for chiral separation on a protein-based CSP is the differential interaction between the enantiomers and the chiral selector. uma.es Spectroscopic and computational studies could model these interactions, revealing the specific hydrogen bonds, hydrophobic interactions, and steric factors that govern enantiomeric recognition.

Photoaffinity Labeling Analogs : The development of Methyl Efavirenz analogs incorporating photoactivatable groups like benzophenones or diazirines could be a future avenue. mdpi.com Upon photoactivation, these probes can form covalent bonds with nearby molecules, allowing for the mapping of transient molecular interactions in a non-biological context, such as within a synthetic polymer matrix or at a surface.

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of rac-methyl Efavirenz to improve enantiomeric purity?

- Methodological Answer : Synthesis optimization requires chiral chromatography or enzymatic resolution techniques to separate enantiomers. For racemic mixtures, kinetic resolution using lipases or chiral stationary phases (e.g., polysaccharide-based columns) is recommended. Purity should be validated via HPLC with chiral detectors and compared to reference standards .

- Key Parameters : Reaction temperature, solvent polarity, and catalyst loading significantly impact enantioselectivity. Detailed protocols for characterizing intermediates (e.g., NMR, mass spectrometry) must accompany synthetic workflows .

Q. What analytical techniques are critical for characterizing rac-methyl Efavirenz in preclinical studies?

- Methodological Answer : Use hyphenated techniques such as LC-MS/MS for quantifying plasma concentrations and metabolite profiling. X-ray crystallography can resolve stereochemical configurations, while differential scanning calorimetry (DSC) assesses polymorphic stability. Cross-validate results with spectroscopic data (e.g., IR, H/C NMR) .

- Data Validation : Ensure reproducibility by repeating analyses across independent labs and adhering to ICH guidelines for impurity profiling .

Q. How should researchers design in vitro assays to evaluate rac-methyl Efavirenz’s inhibitory activity against HIV-1 reverse transcriptase?

- Methodological Answer : Employ time-resolved fluorescence resonance energy transfer (TR-FRET) assays with wild-type and mutant reverse transcriptase isoforms. Include positive controls (e.g., Efavirenz) and measure IC values using dose-response curves. Account for solvent effects (e.g., DMSO tolerance <1%) .

- Statistical Considerations : Use nonlinear regression models (e.g., GraphPad Prism) for curve fitting and report 95% confidence intervals. Triplicate experiments are mandatory .

Advanced Research Questions

Q. What strategies resolve contradictions in pharmacokinetic data for rac-methyl Efavirenz across species?

- Methodological Answer : Discrepancies often arise from species-specific cytochrome P450 metabolism (e.g., CYP2B6 polymorphisms). Conduct interspecies comparisons using liver microsomes or hepatocyte models. Apply physiologically based pharmacokinetic (PBPK) modeling to extrapolate human dosing .

- Data Harmonization : Document batch-to-bassay variability and validate assays with certified reference materials (e.g., NIST standards) .

Q. How can researchers isolate and quantify enantiomer-specific toxicity of rac-methyl Efavirenz in neuronal cells?

- Methodological Answer : Use enantiomerically pure samples (S- and R-forms) in differentiated SH-SY5Y or primary neuronal cultures. Assess mitochondrial toxicity via ATP luminescence assays and reactive oxygen species (ROS) detection. Combine transcriptomics (RNA-seq) to identify enantiomer-dependent gene regulation .

- Ethical Compliance : Follow OECD guidelines for in vitro neurotoxicity testing and obtain institutional review board (IRB) approval for primary cell use .

Q. What computational methods predict the binding affinity of rac-methyl Efavirenz to non-target proteins (e.g., albumin, CYP isoforms)?

- Methodological Answer : Perform molecular docking (AutoDock Vina, Schrödinger Suite) and molecular dynamics (MD) simulations (GROMACS) using crystal structures from the PDB. Validate predictions with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .

- Limitations : Address force field inaccuracies by calibrating simulations with experimental binding data. Publish raw trajectory files in repositories like Zenodo .

Data Management and Reproducibility

Q. How should researchers handle missing or outlier data in metabolic studies of rac-methyl Efavirenz?

- Methodological Answer : Predefine exclusion criteria in the analysis plan (Recommendation 8.1). Use multiple imputation or maximum likelihood estimation for missing data. For outliers, apply Grubbs’ test or robust statistical methods (e.g., RANSAC). Document all decisions in supplementary materials .

Q. What frameworks ensure reproducibility in enantiomer resolution studies?

- Methodological Answer : Adopt the FAIR principles (Findable, Accessible, Interoperable, Reusable). Share chromatographic conditions (e.g., mobile phase gradients), raw spectra, and calibration curves via public repositories (e.g., Figshare, ChemRxiv). Use electronic lab notebooks (ELNs) for real-time data tracking .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.